3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde
Overview
Description
3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde is an aromatic aldehyde that is an important intermediate in synthetic organic chemistry. It has a molecular formula of C15H20O2 and a molecular weight of 232.32 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde core with sec-butyl and cyclopropylmethoxy substituents . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It has a molecular weight of 232.32 g/mol .Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is a highly flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and hot surfaces . While this does not directly apply to 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde, it is advisable to handle all chemicals with appropriate safety precautions.
Properties
IUPAC Name |
3-butan-2-yl-4-(cyclopropylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-3-11(2)14-8-13(9-16)6-7-15(14)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJZVWCWDPQUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C=O)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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